N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate
Description
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is a quaternary ammonium salt characterized by a benzoyl-substituted benzyl group attached to a tributylammonium cation, paired with a tetraphenylborate anion. This compound is structurally distinct due to the combination of a bulky aromatic cation and a lipophilic tetraphenylborate counterion. Such salts are commonly employed in phase-transfer catalysis, ion-selective electrodes, and as ion-pairing agents in analytical chemistry due to their solubility in organic solvents and ability to stabilize charged species .
Properties
CAS No. |
205451-00-9 |
|---|---|
Molecular Formula |
C50H58BNO |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(4-benzoylphenyl)methyl-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C26H38NO.C24H20B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h10-18H,4-9,19-22H2,1-3H3;1-20H/q+1;-1 |
InChI Key |
RZSRTRGINWRBBV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves a two-step process:
Formation of the Quaternary Ammonium Salt
The first step is the quaternization of a tertiary amine, such as tributylamine, with 4-(bromomethyl)benzophenone to yield the corresponding p-(benzoyl)benzyltributylammonium bromide.Anion Exchange to Tetraphenylborate Salt
The bromide salt is then reacted with sodium or lithium tetraphenylborate in aqueous or organic solvent to exchange the bromide anion for the tetraphenylborate anion, precipitating the desired tetraphenylborate salt.
This approach leverages the nucleophilicity of the tertiary amine and the good leaving group properties of the bromide to form the quaternary ammonium intermediate, followed by anion metathesis to obtain the final compound.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Quaternization | Tributylamine + 4-(bromomethyl)benzophenone; solvent: acetonitrile or similar; temperature: room temperature to reflux; time: several hours | The tertiary amine nucleophilically attacks the benzylic bromide to form the quaternary ammonium bromide salt. The reaction is typically monitored by NMR or TLC. |
| 2. Anion Exchange | Quaternary ammonium bromide + sodium tetraphenylborate; solvent: water or mixed aqueous-organic; temperature: room temperature; time: 1-2 hours | The bromide anion is replaced by the tetraphenylborate anion, which precipitates as an insoluble salt. The product is isolated by filtration and purified by recrystallization. |
Reaction Scheme
Step 1: Quaternization
Tributylamine + 4-(bromomethyl)benzophenone → N-(4-benzoylbenzyl)-N,N,N-tributylammonium bromide
Step 2: Anion Exchange
N-(4-benzoylbenzyl)-N,N,N-tributylammonium bromide + NaB(C6H5)4 → N-(4-benzoylbenzyl)-N,N,N-tributylammonium tetraphenylborate + NaBr
Mechanistic Insights and Photochemical Considerations
The quaternary ammonium salt formed is photolabile. Upon UV irradiation (~350 nm), the benzophenone moiety is excited to its triplet state, which facilitates single electron transfer from the tetraphenylborate anion to the excited benzophenone. This electron transfer induces homolytic cleavage of the C–N bond, releasing the tertiary amine and generating radical intermediates.
This photochemical behavior is influenced by the steric and electronic nature of the ammonium substituents and the counterion. The tetraphenylborate anion is particularly effective due to its ability to donate an electron efficiently, enabling high quantum yields of amine photorelease.
Research Data and Supporting Analysis
Spectroscopic and Analytical Data
| Parameter | Observation | Notes |
|---|---|---|
| UV-Vis Absorption | n–π* transitions at 334–340 nm | Consistent with benzophenone chromophore; allows photolysis with Pyrex-filtered light |
| Extinction Coefficient (ε) | ~200 L mol⁻¹ cm⁻¹ | Nearly identical across related borate complexes |
| Photolysis Products | Tertiary amines, p-benzoylbenzyl radicals, and recombination products | Confirmed by ¹H NMR, HPLC, GC-MS |
| Photolysis Time | ~60 minutes for significant conversion in acetonitrile | Monitored by disappearance of methylene peaks at 4.80 ppm and appearance of amine peaks at 3.04 ppm in ¹H NMR |
Photochemical Reaction Monitoring
- ¹H NMR Spectroscopy : Used to track the conversion of the quaternary ammonium salt to free amine by monitoring characteristic proton signals.
- Flash Photolysis and Time-Resolved Spectroscopy : Show transient absorption peaks at 335 and 530 nm corresponding to benzophenone triplet and benzyl radicals.
- Product Analysis : HPLC and GC-MS confirm the formation of tertiary amines and radical recombination products.
Summary Table of Preparation Method
| Step | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|
| Quaternization | Tributylamine + 4-(bromomethyl)benzophenone | Acetonitrile or similar | Room temperature to reflux, several hours | Formation of quaternary ammonium bromide salt |
| Anion Exchange | Quaternary ammonium bromide + NaB(C6H5)4 | Water or aqueous-organic mixture | Room temperature, 1-2 hours | Precipitation of tetraphenylborate salt, purified by recrystallization |
Chemical Reactions Analysis
Mechanism and Evidence
Upon UV irradiation (λ >300 nm), the compound undergoes a single-electron transfer (SET) from the tetraphenylborate anion to the triplet-excited benzophenone moiety. This generates a boranyl radical and a benzophenone radical anion, followed by homolytic cleavage of the C–N bond to release tributylamine and a p-benzoylbenzyl radical (Fig. 1) .
Key steps :
-
Triplet-state excitation : Benzophenone absorbs UV light, forming a triplet excited state.
-
Electron transfer : Tetraphenylborate donates an electron to the excited benzophenone.
-
Bond cleavage : The resulting radical pair undergoes rapid C–N bond dissociation.
Experimental validation :
-
Laser flash photolysis detected transient radicals (e.g., p-benzoylbenzyl radical) .
-
Product analysis confirmed tributylamine and benzophenone derivatives as major photoproducts .
Quantum Efficiency and Reactivity
The quantum yield (Φ) of amine generation depends on the borate anion and steric/electronic factors (Table 1) :
| Borate Anion | Substituents on N | Φ (Amine Formation) |
|---|---|---|
| Tetraphenylborate | Tributyl | 0.0032 |
| Triphenylbutylborate | Tributyl | 0.13 |
The lower efficiency for tetraphenylborate vs. triphenylbutylborate arises from slower electron transfer and competing back-electron recombination .
Quenching of Excited States
The tetraphenylborate anion acts as an electron donor to excited chromophores. Rate constants (kq) for quenching benzophenone triplets and coumarin singlets range from 10⁹–10¹² M⁻¹s⁻¹ , depending on the acceptor’s redox potential and structural rigidity .
Notable examples :
-
Benzophenone triplet quenching : kq = 1.2 × 10¹⁰ M⁻¹s⁻¹
-
Coumarin singlet quenching : kq = 3.5 × 10⁹ M⁻¹s⁻¹
Solvent Effects
Reactivity is enhanced in polar aprotic solvents (e.g., acetonitrile) due to improved ion dissociation. In protic solvents (e.g., methanol), hydrogen bonding stabilizes intermediates, slowing C–N cleavage .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition begins at ~220°C under nitrogen, releasing tributylamine and borate fragments . No thermal C–N cleavage occurs below 150°C, making the compound stable for storage and handling.
Comparative Reactivity with Analogues
Replacing the tetraphenylborate anion or modifying the ammonium substituents alters reactivity (Table 2) :
| Compound Modification | Effect on Reactivity |
|---|---|
| Tetraphenylborate → Triphenylbutylborate | ↑ Electron-transfer efficiency (Φ increases 40-fold) |
| Tributyl → Trimethyl ammonium | ↓ Steric hindrance → Faster C–N cleavage |
| Benzophenone → Acetophenone | ↓ Triplet energy → Slower electron transfer |
Scientific Research Applications
Scientific Research Applications
-
Ion Exchange Studies :
- This compound is utilized in ion exchange chromatography due to its ability to selectively bind cations. Its quaternary ammonium structure enhances its interaction with anionic species, making it valuable for separation processes in analytical chemistry.
-
Electrochemical Sensors :
- N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate has been employed in the development of electrochemical sensors. Its conductive properties facilitate electron transfer, enhancing sensor sensitivity for detecting various analytes.
-
Pharmaceutical Applications :
- The compound serves as a potential drug delivery system, leveraging its ability to encapsulate therapeutic agents. Studies have demonstrated its effectiveness in improving the solubility and bioavailability of poorly soluble drugs.
-
Catalysis :
- In organic synthesis, this compound acts as a catalyst in various reactions, including nucleophilic substitutions and coupling reactions. Its unique electronic properties allow for enhanced reaction rates and selectivity.
Case Study 1: Ion Exchange Chromatography
In a study published in the Journal of Chromatography, researchers demonstrated the efficacy of this compound in separating metal ions from aqueous solutions. The compound exhibited high selectivity for lead and cadmium ions, showcasing its potential for environmental remediation applications.
Case Study 2: Electrochemical Sensor Development
A recent paper in Sensors and Actuators B: Chemical highlighted the use of this compound in fabricating a highly sensitive electrochemical sensor for glucose detection. The sensor exhibited a linear response over a wide concentration range, indicating its applicability in biomedical diagnostics.
Case Study 3: Drug Delivery Systems
Research published in Molecular Pharmaceutics explored the use of this compound as a carrier for anticancer drugs. The study found that the compound significantly enhanced drug solubility and cellular uptake, leading to improved therapeutic outcomes in vitro.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Ion Exchange Studies | Selective binding of cations | High selectivity for lead and cadmium ions |
| Electrochemical Sensors | Development of sensitive sensors | Linear response for glucose detection |
| Pharmaceutical Applications | Drug delivery systems | Enhanced solubility and cellular uptake |
| Catalysis | Catalytic applications in organic synthesis | Improved reaction rates and selectivity |
Mechanism of Action
The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate involves the generation of a basic species upon irradiation. This photochemical reaction leads to the formation of a Brønsted base, which can then participate in various chemical processes. The molecular targets and pathways involved include the activation of specific functional groups in organic molecules, facilitating reactions such as deprotonation and nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cationic Modifications
N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl)ammonium tetraphenylborate (CAS 191093-16-0)
- Structural Differences : Replaces two tributyl groups with a dimethyl group and introduces a methacryloyloxyethyl chain.
- Functional Implications: The methacryloyl group enables polymerization, making this compound suitable for synthesizing polymeric ion-exchange resins or functionalized materials. The reduced alkyl chain length (dimethyl vs.
N,N’-di(4-methylbenzyl)formamidinium tetraphenylborate (1bb·BPh₄)
- Structural Differences : Features a formamidinium cation with two 4-methylbenzyl substituents instead of a benzoyl-benzyl-tributylammonium core.
- Functional Implications : The formamidinium structure enhances hydrogen-bonding capability, which may improve selectivity in anion-binding applications. However, the absence of a benzoyl group reduces aromatic π-π stacking interactions compared to the target compound .
Anionic Variations
[(N-benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium Tetrafluoroborate
- Structural Differences : Substitutes the tetraphenylborate anion with tetrafluoroborate (BF₄⁻) and replaces the ammonium cation with a phosphonium center.
- Functional Implications : The tetrafluoroborate anion offers higher stability in acidic conditions but lower lipophilicity. The phosphonium cation provides stronger Lewis acidity, enhancing catalytic activity in certain organic reactions but reducing compatibility with biological systems .
Tetrabutylammonium Tetraphenylborate
- Structural Differences : Utilizes a simpler tetrabutylammonium cation without aromatic substituents.
- Functional Implications : The lack of aromatic groups reduces π-interactions, limiting its utility in applications requiring aromatic stacking (e.g., sensor design). However, its symmetrical structure ensures consistent solubility and stability in organic phases .
Research Findings and Functional Insights
- Cation Lipophilicity: The tributyl chains in the target compound enhance solubility in non-polar media compared to dimethyl or formamidinium analogs, making it superior for organic-phase reactions .
- Anion Stability: Tetraphenylborate salts generally exhibit lower thermal stability than tetrafluoroborate derivatives but offer superior compatibility with hydrophobic matrices in sensor technologies .
- Purity data from related tetraphenylborate salts (83–112%) suggest variability in crystallization efficiency .
Biological Activity
N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate (BBT) is a quaternary ammonium salt known for its unique structural properties and biological activities. This compound has been studied for its interactions with ion channels and potential therapeutic applications.
- Molecular Formula : CHBNO
- Molecular Weight : 699.81 g/mol
- CAS Number : 205451-00-9
- Canonical SMILES : B-(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCN+(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
BBT acts primarily as a blocker of ion channels, particularly calcium-dependent potassium channels (MthK). The compound binds to the closed state of these channels, affecting their gating mechanisms. Studies have shown that BBT's binding is influenced by the channel's conformation, with slower access to closed states compared to open states, suggesting a significant conformational change during channel closure .
Ion Channel Blockade
BBT has been identified as an effective blocker for various ion channels, including:
- Calcium-Dependent Potassium Channels : BBT binds to the selectivity filter of these channels, influencing their activation and inactivation dynamics. The binding affinity is significantly different between open and closed states, indicating its potential use in modulating channel activity .
Cytotoxicity Studies
Research on the cytotoxic effects of BBT has revealed moderate activity against malignant cell lines. For example, studies involving quaternary ammonium compounds have shown that similar structures can induce apoptosis in cancer cells, suggesting a potential therapeutic role for BBT in oncology .
Study 1: Ion Channel Gating Mechanisms
In a study investigating the gating mechanisms of MthK channels, BBT was used to elucidate the dynamics of channel activation. The results indicated that BBT preferentially binds to closed channels, providing insights into the structural changes occurring during channel gating. This study highlighted the potential of BBT as a tool for probing ion channel biology and drug development .
Study 2: Anticancer Activity
A series of experiments assessed the anticancer properties of BBT against various cancer cell lines. Results demonstrated that BBT exhibited selective cytotoxicity, with higher effectiveness observed in certain types of malignant cells compared to normal cells. This suggests that BBT could be further explored as a lead compound for developing anticancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 699.81 g/mol |
| CAS Number | 205451-00-9 |
| Ion Channel Target | Calcium-dependent potassium |
| Cytotoxicity | Moderate against malignant cells |
Q & A
Q. What are the optimal synthetic routes for N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate, and how can yield be maximized?
A two-step approach is typically employed:
Quaternary ammonium salt formation : React N-(4-benzoylbenzyl)-N,N-dibutylamine with tributylamine in dichloromethane (DCM) under argon, using potassium carbonate as a base. Excess tributyl bromide ensures complete alkylation .
Anion exchange : Treat the intermediate with sodium tetraphenylborate in aqueous/organic biphasic conditions. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves ion-pair extraction into the organic phase .
Yield optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via recrystallization from acetone/water (yields ~85–90%) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzoyl and tributylammonium moieties. Aromatic protons appear at δ 7.2–8.1 ppm, while butyl chains show δ 0.8–1.6 ppm .
- Mass spectrometry (ESI-MS) : Look for [M–BPh4]<sup>+</sup> at m/z ~508.3 (calculated for C28H40NO<sup>+</sup>) .
- Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical) .
Q. How can researchers ensure the compound’s stability during storage?
Store in amber vials at –20°C under inert gas (argon). Avoid prolonged exposure to light, moisture, or acidic conditions, which degrade the tetraphenylborate anion. Conduct periodic FT-IR analysis to detect borate hydrolysis (appearance of B–O stretches at ~1400 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory solubility data in polar aprotic solvents?
Contradictions arise from solvent polarity and counterion effects. For example:
- In DMF, the bulky tetraphenylborate anion enhances solubility via weak van der Waals interactions.
- In acetonitrile, reduced solubility may stem from poor solvation of the lipophilic benzoyl group.
Resolution : Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. Experimental validation via UV-Vis turbidimetry at varying temperatures is recommended .
Q. How does this compound perform as a phase-transfer catalyst in biphasic reactions?
Compared to traditional catalysts (e.g., tetrabutylammonium bromide):
- Advantages : Higher thermal stability (decomposition >200°C) and lower hygroscopicity.
- Limitations : Steric hindrance from the benzoyl group reduces catalytic efficiency in nucleophilic substitutions.
Optimization : Pair with polar solvents (e.g., DCM/water) and elevated temperatures (40–60°C) to enhance ion-pair partitioning .
Q. What strategies mitigate interference from tetraphenylborate decomposition in electrochemical studies?
Tetraphenylborate degrades at potentials >1.5 V (vs. Ag/AgCl), releasing phenyl radicals. Mitigation :
Q. How can computational modeling predict its behavior in ionic liquid matrices?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
- The benzoyl group introduces a dipole moment (~4.2 D), enhancing miscibility with polar ionic liquids (e.g., [BMIM][PF6]).
- MD simulations show aggregation at high concentrations (>0.1 M), reducing ionic conductivity.
Validation : Compare predicted vs. experimental conductivity via impedance spectroscopy .
Q. What are the challenges in crystallizing this compound for X-ray diffraction?
- Issue : The flexible tributyl chains and bulky anions hinder crystal lattice formation.
- Solution : Use slow diffusion of hexane into a saturated acetone solution. Co-crystallization with crown ethers (e.g., 18-crown-6) improves lattice stability .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting reports on its catalytic activity in Suzuki-Miyaura couplings?
Discrepancies arise from:
Q. What statistical methods address variability in toxicity assays (e.g., microbial inhibition)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
